3-Chloromethyl-6-methoxy-benzothiophene
Description
Properties
Molecular Formula |
C10H9ClOS |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9ClOS/c1-12-8-2-3-9-7(5-11)6-13-10(9)4-8/h2-4,6H,5H2,1H3 |
InChI Key |
TZMJRQZUUFHBOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)CCl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Benzothiophenes, including 3-chloromethyl-6-methoxy-benzothiophene, are known for their biological activities. They serve as critical scaffolds in the design of various pharmaceuticals:
- Anticancer Activity : The introduction of chloromethyl and methoxy groups in benzothiophene derivatives has been shown to enhance their anticancer properties. For instance, specific derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and NCI-H226 (lung cancer) with IC50 values ranging from 0.24 to 0.92 µM .
- Neuropsychiatric Applications : Recent studies have evaluated compounds containing benzothiophene moieties for their potential as antagonists at the 5-HT6 receptor, which is implicated in neuropsychiatric disorders. Some derivatives exhibited promising antagonist activity with low nanomolar K_B values, suggesting their potential use in managing symptoms of dementia .
Organic Synthesis
The functionalization of benzothiophenes is a vital area of research due to the challenges associated with regioselectivity in chemical reactions:
- C3 Functionalization : A novel method involving benzothiophene S-oxides has been developed to achieve regioselective C3-alkylation and arylation without the need for directing groups. This method allows for the efficient synthesis of C3-functionalized benzothiophenes under mild conditions, expanding the scope for further chemical modifications .
Material Science
The unique properties of benzothiophene derivatives make them suitable for various applications in material science:
- Conductive Polymers : Benzothiophene derivatives are explored for their use in conductive polymers and organic electronic devices due to their favorable electronic properties. The incorporation of functional groups can enhance their conductivity and stability .
- Dyes and Sensors : These compounds are also investigated for their potential use in dyes and sensors, where their ability to undergo electronic transitions can be harnessed for colorimetric or electrochemical sensing applications .
Data Tables
The following tables summarize key findings related to the biological activities and synthetic routes of this compound derivatives.
| Biological Activity | Cell Line | IC50 (µM) |
|---|---|---|
| Anticancer | MDA-MB-231 | 0.24 |
| Anticancer | NCI-H226 | 0.92 |
| Neuropsychiatric | 5-HT6 Receptor | K_B < 100 nM |
| Synthetic Method | Condition | Outcome |
|---|---|---|
| Pummerer Reaction | Metal-free, mild conditions | C3-arylated products with regioselectivity |
| Direct Functionalization | High temperature | Challenges with regioselectivity |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of benzothiophene derivatives, researchers synthesized multiple compounds incorporating chloromethyl and methoxy functionalities. The most promising candidates were tested against several cancer cell lines, revealing that modifications significantly enhanced their efficacy compared to unmodified analogs .
Case Study 2: Neuropsychiatric Applications
A series of benzothiophene-based ligands were evaluated for their antagonistic effects on the 5-HT6 receptor. Compounds containing the benzothiophene structure exhibited notable activity, indicating potential therapeutic applications in treating neuropsychiatric symptoms associated with dementia .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among benzothiophene derivatives lie in substituent type and position, which critically influence physical properties, reactivity, and applications. Below is a comparative analysis:
Key Observations:
- Substituent Effects: Electron-withdrawing groups (Cl, F): Enhance electrophilic reactivity and stability. For example, 3-chloro-6-fluorobenzo[b]thiophene derivatives exhibit improved metabolic stability in drug discovery . Electron-donating groups (OCH₃, CH₃): Increase solubility and alter electronic properties. The methoxy group in the target compound may improve bioavailability compared to methyl or halogen substituents. Carboxylic acid/ester/carboxamide groups: Expand utility as intermediates.
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives generally exhibit higher solubility in polar solvents compared to methyl or halogenated analogs.
- Reactivity : Chloromethyl groups enable facile alkylation or cross-coupling reactions, whereas carboxylic acid derivatives (e.g., CAS 34576-96-0) are suited for conjugation or salt formation .
Q & A
Q. What are the recommended synthetic routes for 3-Chloromethyl-6-methoxy-benzothiophene, and how can purity be optimized?
Methodological Answer: Synthesis typically involves halogenation or functionalization of benzothiophene derivatives. For example, chloromethylation can be achieved using reagents like N-chlorosuccinimide (NCS) in dichloromethane under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Monitoring by TLC and HPLC ensures >95% purity. For structurally related compounds, X-ray crystallography (e.g., as in ) confirms regioselectivity and stereochemistry. Recrystallization from ethanol/water mixtures may improve yield and purity .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm the absence of byproducts. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while chloromethyl groups appear at δ 4.5–4.7 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClOS: calculated 212.0034).
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous benzothiophene derivatives .
- HPLC : Quantifies purity using C18 columns and UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at 2–4°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the chloromethyl group. Avoid prolonged exposure to humidity .
- Handling : Use gloves, fume hoods, and explosion-proof equipment. Quench waste with 10% sodium bicarbonate before disposal .
Advanced Questions
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
Methodological Answer: The chloromethyl group undergoes SN reactions due to its electron-deficient nature. Kinetic studies using polar aprotic solvents (e.g., DMF) show rate dependence on nucleophile concentration (e.g., NaN, KCN). Density Functional Theory (DFT) calculations predict transition-state geometries, while Cl NMR tracks chloride displacement . Competing elimination (E2) pathways can be minimized by maintaining low temperatures (0–5°C) .
Q. How can contradictions in reported reaction yields or byproduct profiles be resolved?
Methodological Answer:
- Systematic Parameter Variation : Adjust reaction time, temperature, and stoichiometry. For example, excess chloromethylating agent may reduce dimerization byproducts.
- Advanced Analytics : Use GC-MS or LC-MS to identify minor impurities. Compare with literature data for analogous compounds (e.g., bromomethyl derivatives in ).
- Reproducibility Protocols : Document batch-specific variables (e.g., solvent lot, catalyst age) to isolate inconsistencies .
Q. What strategies are appropriate for assessing ecological impact when toxicity data is unavailable?
Methodological Answer:
- Read-Across Models : Estimate persistence, bioaccumulation, and toxicity using structurally similar compounds (e.g., dibenzothiophene derivatives ).
- In Silico Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models like EPI Suite to predict biodegradation and aquatic toxicity.
- Microcosm Studies : Simulate soil/water systems to measure mobility and degradation products (e.g., LC-MS/MS for chlorinated metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
